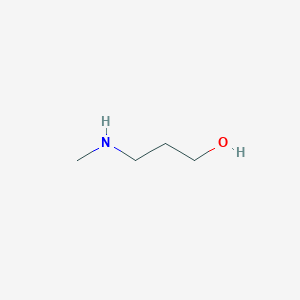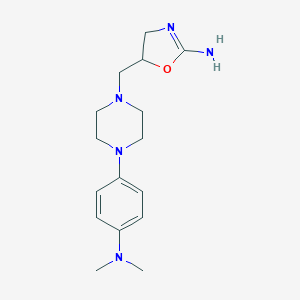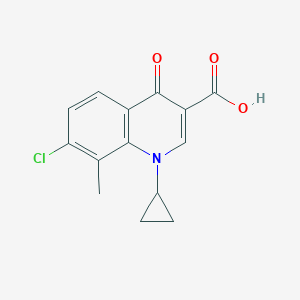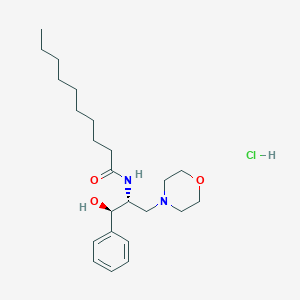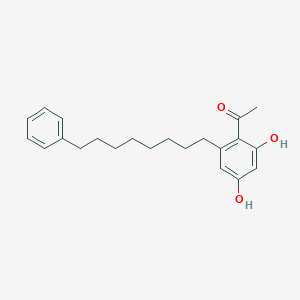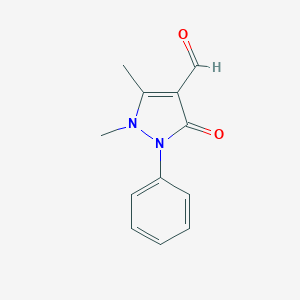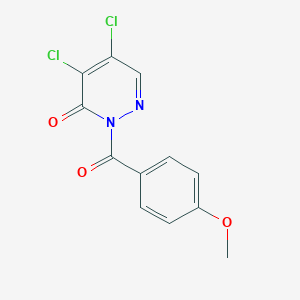
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone, also known as DMMP, is a pyridazinone derivative that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone is not fully understood, but it is believed to exert its anti-cancer effects through the inhibition of various signaling pathways involved in cell proliferation, survival, and metastasis. It has been shown to inhibit the activity of various enzymes and transcription factors, including NF-κB, Akt, and ERK, which are involved in the regulation of these pathways.
Biochemische Und Physiologische Effekte
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, and to suppress the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer development and progression. Additionally, its relatively simple synthesis method and low toxicity make it an attractive candidate for further investigation. However, one of the limitations of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential avenues for future research on 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone. One area of interest is the development of novel 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone derivatives with improved solubility and bioavailability. Additionally, further investigation is needed to fully elucidate the mechanism of action of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone and its potential applications in other disease contexts, such as inflammation and neurodegeneration. Finally, clinical trials are needed to evaluate the safety and efficacy of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone as a potential anti-cancer drug.
Synthesemethoden
The synthesis of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone can be achieved through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 4,5-dichloropyridazin-3(2H)-one in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been shown to inhibit angiogenesis and metastasis, making it a promising candidate for the development of anti-cancer drugs.
Eigenschaften
CAS-Nummer |
155164-68-4 |
|---|---|
Produktname |
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone |
Molekularformel |
C12H8Cl2N2O3 |
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
4,5-dichloro-2-(4-methoxybenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-8-4-2-7(3-5-8)11(17)16-12(18)10(14)9(13)6-15-16/h2-6H,1H3 |
InChI-Schlüssel |
YMDJBSMXCVZKDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Andere CAS-Nummern |
155164-68-4 |
Synonyme |
4,5-dichloro-2-(4-methoxybenzoyl)pyridazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





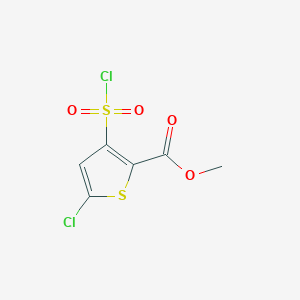
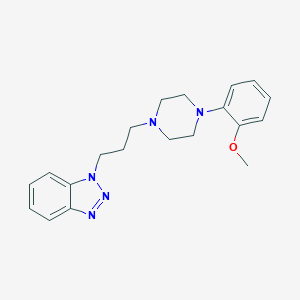
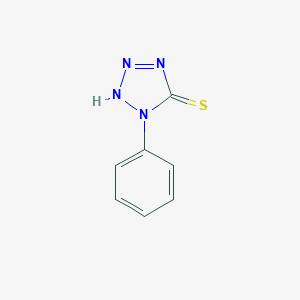
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
